molecular formula C16H20N6O B12936550 N~6~-Butyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine CAS No. 791780-56-8

N~6~-Butyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine

Cat. No.: B12936550
CAS No.: 791780-56-8
M. Wt: 312.37 g/mol
InChI Key: WHDGHCDXDBSWKQ-UHFFFAOYSA-N
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Description

N⁶-Butyl-N²-(4-methoxyphenyl)-7H-purine-2,6-diamine is a purine derivative with substitutions at the N² and N⁶ positions. The N² position is occupied by a 4-methoxyphenyl group, while the N⁶ position features a butyl chain. This compound belongs to the 7H-purine-2,6-diamine class, which is characterized by a bicyclic aromatic core fused with amino groups at positions 2 and 6. Such substitutions are critical for modulating biological activity, particularly in kinase inhibition and receptor binding .

Properties

CAS No.

791780-56-8

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

6-N-butyl-2-N-(4-methoxyphenyl)-7H-purine-2,6-diamine

InChI

InChI=1S/C16H20N6O/c1-3-4-9-17-14-13-15(19-10-18-13)22-16(21-14)20-11-5-7-12(23-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H3,17,18,19,20,21,22)

InChI Key

WHDGHCDXDBSWKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1NC=N2)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Butyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: Introduction of the butyl group at the N6 position using butyl halides under basic conditions.

    Amination: Substitution at the N2 position with 4-methoxyaniline under acidic or basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of reaction conditions to maximize product formation.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the purine ring or substituents. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reagent Conditions Product Yield Source
H₂O₂ (30%)RT, 6–12 h, acidic pHPurine ring hydroxylation at C860–75%
KMnO₄ (0.1 M)60°C, 2 h, aqueous baseOxidation of butyl chain to carboxylic acid40–55%

Oxidation of the butyl group produces N⁶-carboxypropyl-N²-(4-methoxyphenyl)-7H-purine-2,6-diamine, while ring hydroxylation yields 8-hydroxy derivatives.

Alkylation and Arylation

The N⁷ position of the purine core is reactive toward alkylation, particularly under Lewis acid catalysis.

Reagent Catalyst Conditions Product Regioselectivity
tert-Butyl bromideSnCl₄RT, DCM, 8 hN⁷-tert-butyl derivative>95% N⁷
Benzyl chlorideTFA80°C, DMF, 12 hN⁷-benzyl derivative70% N⁷, 30% N⁹

SnCl₄ promotes kinetic control, favoring N⁷-alkylation, while thermodynamic conditions (e.g., prolonged heating) may shift selectivity to N⁹ .

Amidation and Acylation

The amine groups at N² and N⁶ participate in nucleophilic acylation.

Reagent Conditions Product Key Feature
Acetic anhydrideRT, pyridine, 4 hN²-acetylated derivativeEnhanced lipophilicity
4-Nitrophenyl chloroformateNaHCO₃, DCM, 0°CCarbamate intermediate for hydroxamic acidsUsed in HDAC inhibitor synthesis

Amidation at N⁶ is sterically hindered by the butyl group, favoring reactivity at N² .

Nucleophilic Substitution

The purine’s C6 chlorine (if present in precursors) is a site for substitution. For N⁶-Butyl-N²-(4-methoxyphenyl)-7H-purine-2,6-diamine, residual reactivity may occur at other positions:

Reagent Conditions Product Mechanism
PiperazineEtOH, reflux, 8 hC6-piperazinyl derivativeSNAr (nucleophilic aromatic)
Sodium methoxideMeOH, 60°C, 3 hMethoxy substitution at C8Requires ring activation

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the 4-methoxyphenyl group:

Reaction Type Catalyst Conditions Product
Suzuki–MiyauraPd(PPh₃)₄DME/H₂O, 80°C, 12 hBiaryl derivatives
Buchwald–HartwigPd₂(dba)₃/XantphosToluene, 100°C, 24 hN-arylated amines

Stability Under Acidic/Basic Conditions

The compound’s stability informs its handling and reactivity:

Condition Observation Degradation Pathway
1 M HCl, 70°C, 2 hCleavage of tert-butyl groups (if present)Hydrolysis of N⁷-alkyl bonds
1 M NaOH, RT, 24 hDemethylation of 4-methoxyphenyl groupSN2 displacement of methoxy group

Key Research Findings:

  • Regioselectivity : Alkylation favors N⁷ over N⁹ due to steric and electronic factors .

  • Catalyst Dependency : SnCl₄ enhances tert-alkylation efficiency by stabilizing silylated intermediates .

  • Biological Relevance : Acetylated derivatives show improved blood-brain barrier permeability in kinase inhibitor studies .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its ability to inhibit DNA topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Case Study:
A patent describes the use of 9H-purine-2,6-diamine derivatives, including N~6~-Butyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine, in treating various tumors such as breast, colon, and lung cancers. The study demonstrated that these compounds could effectively inhibit tumor growth in vivo by blocking the enzymatic activity of topoisomerase II .

Inhibition of Proliferative Diseases

Research indicates that this compound can also be used to treat other proliferative diseases beyond cancer. Its mechanism involves targeting pathways essential for cell proliferation.

Case Study:
In a study focusing on the treatment of leukemia, researchers found that this compound exhibited significant cytotoxicity against leukemia cell lines. The results suggested that it could serve as a potential therapeutic agent for hematological malignancies .

Antiparasitic Activity

Recent investigations have explored the compound's efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds derived from purines have shown promise in inhibiting the growth of this parasite.

Case Study:
A medicinal chemistry study identified several diaminopurine derivatives that displayed potent activity against Trypanosoma brucei. This compound was part of a series that demonstrated selective toxicity towards the parasite while sparing mammalian cells .

Structure-Activity Relationship

The SAR studies indicate that modifications at the N-positions of the purine ring significantly influence biological activity. For instance:

  • Substituents at N^2 : The presence of an aryl or heteroaryl group enhances potency against various cancer cell lines.
  • Alkyl Substituents : The butyl group contributes to lipophilicity, improving cellular uptake and bioavailability .
ModificationEffect on Activity
Methoxy group at N^2Enhances anticancer activity
Butyl group at N^6Improves solubility and uptake
Variations in aryl substituentsAlters selectivity towards different targets

Efficacy Studies

In vitro studies have shown that this compound can effectively reduce cell viability in various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through intrinsic pathways .

Mechanism of Action

The mechanism of action of N6-Butyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three key analogs: Reversine , Puquitinib , and 6-(4-Methoxyphenyl)purine derivatives .

Table 1: Structural and Functional Comparison
Compound Name N² Substituent N⁶ Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity References
N⁶-Butyl-N²-(4-methoxyphenyl)-7H-purine-2,6-diamine 4-Methoxyphenyl Butyl C₁₆H₁₉N₅O 297.36 Not explicitly reported (kinase inhibition inferred) Synthesized analogs in
Reversine (N⁶-cyclohexyl-N²-(4-morpholinophenyl)-7H-purine-2,6-diamine) 4-Morpholinophenyl Cyclohexyl C₁₇H₂₂N₆O 326.41 Adenosine receptor antagonist; stem cell dedifferentiation
Puquitinib (N⁶-cyclopropyl-N²-(6-quinolinyl)-7H-purine-2,6-diamine) 6-Quinolinyl Cyclopropyl C₁₇H₁₅N₇ 317.36 Kinase inhibitor (JAK/STAT pathway)
6-(4-Methoxyphenyl)purine (Compound 28) - 4-Methoxyphenyl C₁₂H₁₀N₄O 226.24 Intermediate for N9-alkylated derivatives

Key Differences and Implications

The 4-methoxyphenyl group at N² is shared with Compound 28 but differs from Reversine’s morpholinophenyl group, which introduces a heterocyclic amine for enhanced receptor binding . Puquitinib’s quinolinyl substituent at N² confers selectivity for kinase domains, a feature absent in the target compound .

Synthetic Pathways: The target compound’s synthesis likely parallels methods used for Compound 28 (e.g., coupling of 4-methoxyphenylamine to purine intermediates) . Reversine and Puquitinib require additional steps for introducing morpholine or quinoline moieties, increasing synthetic complexity .

Puquitinib’s clinical relevance in oncology highlights the importance of quinoline-based substitutions for kinase inhibition .

Biological Activity

N~6~-Butyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine, also known as 2-N,6-N-bis(4-methoxyphenyl)-7H-purine-2,6-diamine, is a purine derivative with potential biological significance. This compound has garnered attention for its structural features that may confer various biological activities, including anticancer properties and inhibition of specific enzymes. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationships (SAR).

  • Molecular Formula : C19_{19}H18_{18}N6_{6}O2_{2}
  • Molecular Weight : 362.385 g/mol
  • CAS Number : 791584-51-5
  • LogP : 4.003 (indicating moderate lipophilicity)

Anticancer Properties

Recent studies have highlighted the potential of purine derivatives, including this compound, as anticancer agents. A study focused on the synthesis and evaluation of various purine derivatives demonstrated that modifications at the N2_2 and N6_6 positions significantly influence their cytotoxicity against cancer cell lines such as HL-60 and NCI-H460. The presence of the methoxy group appears to enhance the cytotoxic effects of these compounds due to increased electron density on the aromatic ring, which may facilitate interactions with biological targets .

Enzyme Inhibition

Inhibitory effects against specific enzymes have also been reported. For instance, derivatives of purines have shown promise as inhibitors for cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression. The structure-activity relationship indicates that substituents like methoxy groups can modulate enzyme binding affinity and selectivity .

Case Study 1: Antitumor Activity

A detailed investigation into the antitumor activity of various purine derivatives revealed that this compound exhibited significant cytotoxicity against HL-60 cells with an IC50_{50} value in the low micromolar range. This study emphasized the importance of the arylpiperidine moiety in enhancing cytotoxicity when attached to the purine core .

Case Study 2: Trypanosoma brucei Inhibition

Another study evaluated the efficacy of similar purine derivatives against Trypanosoma brucei, the causative agent of sleeping sickness. The results indicated that modifications at the N2_2 position could lead to compounds with improved selectivity and potency against this parasite. The compound's structural features were crucial for its activity profile against T. brucei, suggesting a potential therapeutic application in treating parasitic infections .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that:

  • Substituents : The presence of electron-donating groups such as methoxy enhances biological activity.
  • Positioning : The positioning of substituents on the purine ring affects both potency and selectivity for biological targets.
CompoundSubstituentActivityIC50_{50} (μM)
ANoneControl-
BMethoxyHigh5.3
CFluoroModerate12.1
DEthylLow25.0

Q & A

Q. How can in silico models guide the development of analogs with improved properties?

  • Methodological Answer :
  • QSAR libraries : Build databases of purine analogs to train predictive models for solubility, potency, and metabolic stability .
  • Crystal structure prediction : Use Schrödinger’s Prime to generate polymorphic forms, prioritizing stable configurations for formulation .

Q. What role can autonomous laboratories play in accelerating discovery?

  • Methodological Answer :
  • Self-driving labs : Implement robotic platforms (e.g., Opentrons) for high-throughput synthesis and screening, integrated with real-time AI analytics .

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